

# A Technical Guide to the Synthesis and Properties of Difluoroacetonitrile

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## Compound of Interest

Compound Name: *Difluoroacetonitrile*

Cat. No.: *B1347018*

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **difluoroacetonitrile** ( $\text{CHF}_2\text{CN}$ ), a valuable fluorinated building block in modern chemistry. It details its physicochemical and spectroscopic properties, outlines a representative synthetic protocol, and explores its applications, particularly within the field of medicinal chemistry.

## Physicochemical Properties

**Difluoroacetonitrile** is a low-boiling point liquid. The strategic placement of two fluorine atoms significantly influences its electronic properties, making it a subject of interest for chemical synthesis. Key identifiers and physical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	2,2-difluoroacetonitrile	[1]
CAS Number	359-12-6	[1][2][3]
Molecular Formula	C <sub>2</sub> HF <sub>2</sub> N	[1][3][4][5]
Molecular Weight	77.03 g/mol	[1][3][4]
Boiling Point	23 °C	[4]
Dipole Moment	2.32 D	[4]
SMILES	C(#N)C(F)F	[1][4]
InChIKey	DQFXLCKTFSDWHB- UHFFFAOYSA-N	[1][4]

## Spectroscopic Data

The structural analysis of **difluoroacetonitrile** relies on standard spectroscopic techniques. The expected spectral characteristics are crucial for its identification and quality control during and after synthesis.

Technique	Expected Characteristics
$^1\text{H}$ NMR	A triplet centered around 6.0-6.5 ppm. The single proton (H) is split by the two adjacent fluorine atoms (F).
$^{19}\text{F}$ NMR	A doublet in the region characteristic for difluoromethyl groups. The two equivalent fluorine atoms are split by the single adjacent proton.
$^{13}\text{C}$ NMR	Two signals are expected. The nitrile carbon ( $\text{C}\equiv\text{N}$ ) would appear around 110-120 ppm. The difluoromethyl carbon ( $-\text{CHF}_2$ ) would appear further downfield as a triplet due to C-F coupling.
IR Spectroscopy	A sharp, strong absorption band around $2250\text{ cm}^{-1}$ characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration. Strong C-F stretching bands are expected in the $1100\text{-}1300\text{ cm}^{-1}$ region.
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z = 77$ . Common fragmentation would involve the loss of fluorine (F) or the entire difluoromethyl group ( $\text{CHF}_2$ ).

## Synthesis of Difluoroacetonitrile

The synthesis of **difluoroacetonitrile** can be achieved through various fluorination strategies. A common conceptual approach involves the nucleophilic substitution of a suitable dihaloacetonitrile precursor with a fluoride source.

## Experimental Protocol: Fluorination of Dichloroacetonitrile (Representative)

This protocol is a representative example based on common fluorination reactions and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize **difluoroacetonitrile** via nucleophilic substitution.

Materials:

- Dichloroacetonitrile
- Spray-dried Potassium Fluoride (KF)
- Sulfolane (anhydrous)
- Nitrogen gas (inert atmosphere)
- Dry ice/acetone cold bath
- Standard distillation glassware

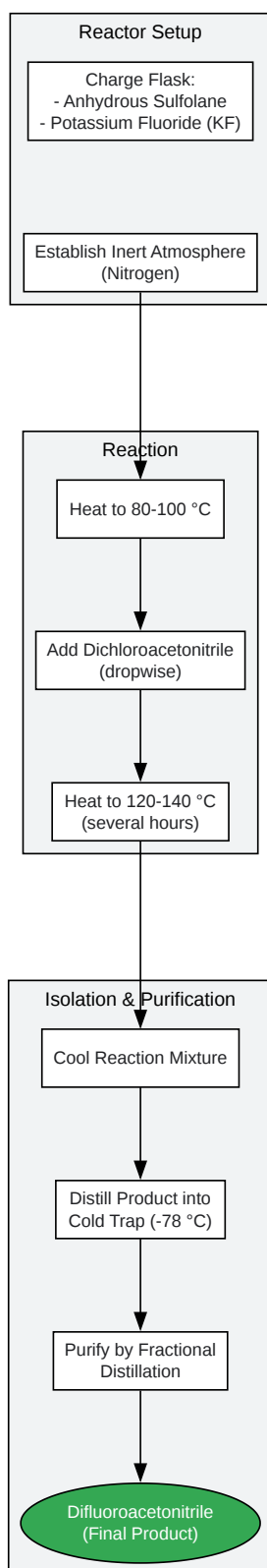
Procedure:

- **Reactor Setup:** A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer is charged with anhydrous sulfolane and spray-dried potassium fluoride under a nitrogen atmosphere.
- **Reaction Initiation:** The mixture is heated to approximately 80-100 °C with vigorous stirring to ensure a fine suspension of the fluoride salt.
- **Substrate Addition:** Dichloroacetonitrile is added dropwise to the heated suspension over 30 minutes. The reaction is exothermic and the temperature should be carefully controlled.
- **Reaction Monitoring:** The reaction mixture is maintained at 120-140 °C for several hours. Progress can be monitored by GC-MS analysis of aliquots to observe the disappearance of the starting material and the formation of the product.
- **Product Isolation:** Upon completion, the reaction flask is cooled. The low boiling point of **difluoroacetonitrile** (23 °C) means it will exist as a gas at room temperature. The product is isolated directly from the reaction mixture via distillation into a collection vessel cooled with a dry ice/acetone bath (-78 °C).

- Purification: The collected crude product is purified by a second, careful fractional distillation to yield high-purity **difluoroacetonitrile**.

Safety Note: This synthesis involves toxic materials and a low-boiling point product. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

## Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **difluoroacetonitrile**.

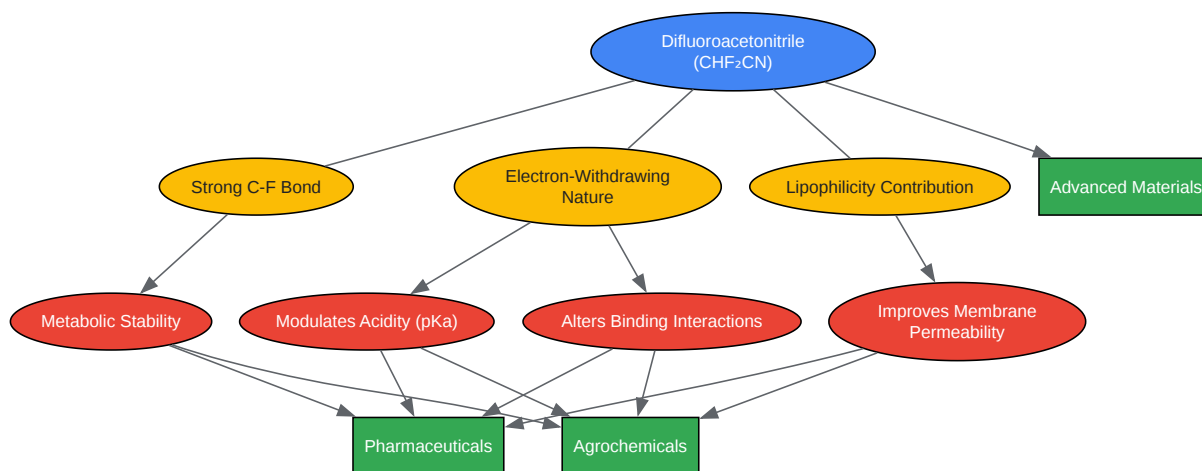
## Chemical Reactivity and Applications

**Difluoroacetonitrile** serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The difluoromethyl group (-CHF<sub>2</sub>) is a valuable bioisostere for hydroxyl or thiol groups and can significantly enhance a molecule's pharmacological profile.

Key Advantages in Drug Design:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.<sup>[6]</sup> This can improve a drug's half-life and bioavailability.<sup>[6]</sup>
- **Modulation of pKa:** The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent functional groups, which is useful for optimizing a drug's ionization state and solubility at physiological pH.<sup>[7]</sup>
- **Increased Binding Affinity:** Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a target protein's binding site, potentially increasing potency.<sup>[6][7]</sup>
- **Enhanced Permeability:** The strategic incorporation of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.<sup>[7]</sup>

## Applications and Properties Relationship Diagram



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Caption: Relationship between properties and applications of **difluoroacetonitrile**.

## Safety Information

**Difluoroacetonitrile** is a hazardous chemical and must be handled with extreme caution by trained personnel.

- GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, **difluoroacetonitrile** is classified with the following hazards:
  - H301 (Toxic if swallowed): Can cause serious health issues or death if ingested.[\[1\]](#)
  - H311 (Toxic in contact with skin): Can be absorbed through the skin in harmful amounts.  
[\[1\]](#)
  - H330 (Fatal if inhaled): Inhalation of vapors can be fatal.[\[1\]](#)



Appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses, lab coat, and potentially a respirator) are mandatory when handling this compound.

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## References

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